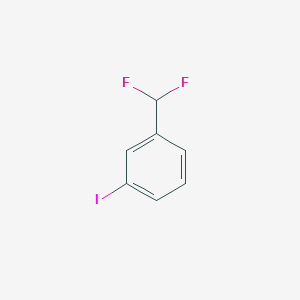

1-(Difluoromethyl)-3-iodobenzene

概要

説明

1-(Difluoromethyl)-3-iodobenzene is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-3-iodobenzene involves the use of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has seen rapid growth in the past two decades thanks to the development of new reagents and catalysts .Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)-3-iodobenzene is characterized by the presence of a difluoromethyl group (CF2H) and an iodine atom attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving 1-(Difluoromethyl)-3-iodobenzene typically involve the difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .科学的研究の応用

-

Late-stage difluoromethylation

- Field : Organic Chemistry

- Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .

- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

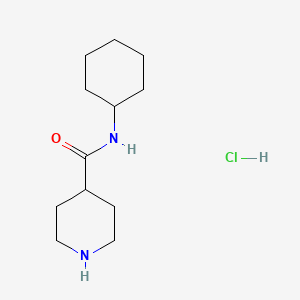

Synthesis of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

- Field : Medicinal Chemistry

- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Method : The specific method of synthesis is not mentioned in the source, but it involves the creation of novel amide compounds .

- Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .

-

Reagent-Controlled Highly Stereoselective Reaction

- Field : Organic Chemistry

- Application : A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines is reported .

- Method : This synthetic method provides a variety of enantiomerically enriched α-difluoromethyl amines .

- Results : The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

While specific safety and hazard information for 1-(Difluoromethyl)-3-iodobenzene is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

The field of organofluorine chemistry, which includes compounds like 1-(Difluoromethyl)-3-iodobenzene, is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications . The development of more environmentally friendly fluorination and fluoroalkylation methods is a key area of focus .

特性

IUPAC Name |

1-(difluoromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHDLSABVNCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-3-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)